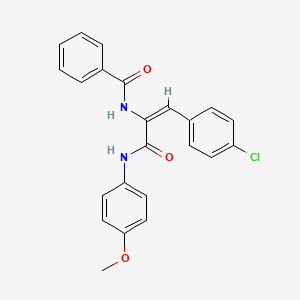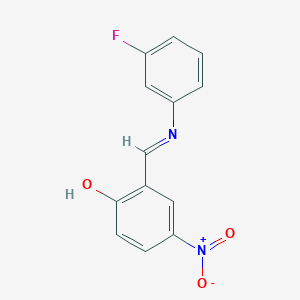
Butyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate is a complex organic compound characterized by the presence of a butyl ester group, a nitro group, and an isoindoline-1,3-dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate typically involves the esterification of 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoic acid with butanol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or sodium borohydride in ethanol.
Substitution: Aqueous sodium hydroxide under reflux conditions.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: 4-(4-amino-1,3-dioxoisoindol-2-yl)benzoate.
Substitution: 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoic acid.
Oxidation: Various oxidized derivatives depending on the specific conditions used.
Applications De Recherche Scientifique
Butyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials, including polymers and coatings.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Biological Studies:
Mécanisme D'action
The mechanism of action of Butyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The isoindoline-1,3-dione moiety may also play a role in modulating the compound’s activity by interacting with enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoic acid: Similar structure but lacks the butyl ester group.
4-(4-amino-1,3-dioxoisoindol-2-yl)benzoate: Similar structure but with an amino group instead of a nitro group.
4-(1,3-dioxoisoindol-2-yl)benzoic acid: Lacks the nitro group and butyl ester group.
Uniqueness
Butyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the butyl ester group enhances its solubility and potential for use in various organic solvents, while the nitro group provides a site for further chemical modification.
Propriétés
Formule moléculaire |
C19H16N2O6 |
|---|---|
Poids moléculaire |
368.3 g/mol |
Nom IUPAC |
butyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C19H16N2O6/c1-2-3-11-27-19(24)12-7-9-13(10-8-12)20-17(22)14-5-4-6-15(21(25)26)16(14)18(20)23/h4-10H,2-3,11H2,1H3 |
Clé InChI |
RRRDBJABKVBJGD-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-[(2,4-Dihydroxyphenyl)methylidene]amino]benzene-1-sulfonic acid](/img/structure/B11704003.png)
![4-{[3-(morpholin-4-yl)propyl]amino}-3-nitro-2H-thiochromen-2-one](/img/structure/B11704011.png)

![3-Nitro-N-(2,2,2-trichloro-1-{[(2,4,6-trichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11704024.png)


![(2E)-1-(2,4-dinitrophenyl)-2-[(5-phenylfuran-2-yl)methylidene]hydrazine](/img/structure/B11704045.png)
![N-Benzyl-2-oxo-2-((2Z)-2-{2-oxo-1-[2-oxo-2-(3-toluidino)ethyl]-1,2-dihydro-3H-indol-3-ylidene}hydrazino)acetamide](/img/structure/B11704047.png)
![(5E)-2-[(2-chlorophenyl)amino]-5-(3-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B11704048.png)
![2,4-dichloro-6-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11704051.png)
![6-methyl-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}pyrimidin-4-ol](/img/structure/B11704062.png)
![1-[4-methyl-3'-(4-methylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B11704065.png)
![2-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-ethoxy-4-nitrophenol](/img/structure/B11704067.png)

